2-(3-Cyano-5-fluorophenyl)propanoic acid
Description
Historical Context and Evolution of Substituted Phenylpropanoic Acid Research
The history of substituted phenylpropanoic acids is intrinsically linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.com The journey of this class of compounds gained significant momentum with the discovery and success of ibuprofen (B1674241) in the 1960s. orientjchem.org Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, offered a potent anti-inflammatory, analgesic, and antipyretic profile and became a benchmark in the field. humanjournals.comorientjchem.org Its success spurred extensive research into other 2-arylpropanoic acid derivatives, leading to the creation of the "profen" family of drugs, which includes well-known members like naproxen (B1676952) and ketoprofen. orientjchem.org
Early research focused on modifying the substituents on the phenyl ring to enhance efficacy and reduce the gastrointestinal side effects commonly associated with NSAIDs. orientjchem.org Over the decades, structure-activity relationship (SAR) studies became more sophisticated. Researchers began to understand that the nature of the substituent, its position on the aromatic ring, and the stereochemistry of the propanoic acid side chain were all critical determinants of activity. nih.gov This led to the exploration of a wide array of functional groups beyond simple alkyl and alkoxy moieties. The deliberate incorporation of electronically distinct groups, such as halogens and nitriles, marked a new era in the evolution of this research, aiming to modulate properties like metabolic stability, receptor binding affinity, and target selectivity. This targeted approach has allowed the phenylpropanoic acid scaffold to be adapted for indications far beyond inflammation, including metabolic disorders. nih.govnih.gov
Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research
In modern organic synthesis, 2-(3-Cyano-5-fluorophenyl)propanoic acid serves as a valuable and versatile building block. Its structure contains three key functional groups: a carboxylic acid, a cyano group, and a difunctionally substituted aromatic ring. This trifecta of reactivity allows for a wide range of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules. The carboxylic acid can be readily converted to esters, amides, or other derivatives; the cyano group can undergo hydrolysis or reduction to an amine; and the fluorinated phenyl ring can participate in various coupling and substitution reactions.
In medicinal chemistry, the scaffold of this compound is of significant interest. The strategic placement of the electron-withdrawing cyano and fluoro groups creates a unique electronic profile that can influence how the molecule interacts with biological targets. Substituted phenylpropanoic acids have been investigated as activators for peroxisome proliferator-activated receptors (PPARs), which are key regulators of metabolism. nih.govacs.org Studies on this class of compounds have shown that the nature of the substituents on the phenyl ring plays a crucial role in determining potency and selectivity for different PPAR subtypes. nih.govacs.org This highlights the importance of the specific substitution pattern seen in this compound for developing targeted therapies for metabolic diseases. nih.gov
Overview of Structural Similarities and Differences within the Cyano-Fluorophenylpropanoic Acid Family
For instance, in this compound, the cyano and fluoro substituents are meta to the propanoic acid group. Other isomers could have these groups in ortho or para positions, leading to significant differences in their chemical and biological behavior. These positional changes can alter steric hindrance around the carboxylic acid, modify the acidity (pKa) of the carboxyl group, and change the molecule's dipole moment, all of which can profoundly affect its interaction with a biological target. Research on related compounds has demonstrated that even a subtle shift in a substituent's position can drastically alter biological activity, underscoring the critical importance of precise structural arrangement in drug design.
| Identifier | Value |
|---|---|
| CAS Number | 1536139-32-8 |
| Molecular Formula | C₁₀H₈FNO₂ |
| Molecular Weight | 193.17 g/mol |
| Topological Polar Surface Area (TPSA) | 61.09 Ų |
| LogP | 1.88548 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 2 |
Data sourced from chemical databases. chemscene.com
Broader Academic Relevance of Cyano and Fluoro Substituents in Aromatic Systems
The deliberate inclusion of cyano and fluoro groups in aromatic systems is a widely used and powerful strategy in modern chemistry, particularly in the design of pharmaceuticals and functional materials. Each group imparts distinct and valuable properties to the parent molecule.
The fluoro substituent is particularly prized in medicinal chemistry. As the most electronegative element, it can create strong, polarized carbon-fluorine bonds. This bond is highly stable, often leading to increased metabolic stability by blocking sites on the molecule that are susceptible to enzymatic degradation. Furthermore, fluorine's small size allows it to act as a bioisostere for a hydrogen atom, enabling it to occupy similar spaces while fundamentally altering the electronic nature of the molecule. This can influence the acidity or basicity of nearby functional groups and enhance binding affinity to target proteins through favorable electrostatic interactions.
The cyano group (-C≡N) is a versatile functional group with a strong electron-withdrawing effect and a linear geometry. It is a potent hydrogen bond acceptor, which can be crucial for anchoring a molecule within the active site of a protein or receptor. Its electronic properties can significantly influence the reactivity of the aromatic ring. In synthesis, the cyano group is a useful handle that can be converted into other functional groups, such as carboxylic acids or amines, providing a route to a variety of derivatives.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8FNO2 |
|---|---|
Molecular Weight |
193.17 g/mol |
IUPAC Name |
2-(3-cyano-5-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C10H8FNO2/c1-6(10(13)14)8-2-7(5-12)3-9(11)4-8/h2-4,6H,1H3,(H,13,14) |
InChI Key |
JXSBULJYMBFTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C#N)F)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Pathways for 2 3 Cyano 5 Fluorophenyl Propanoic Acid and Analogues
Foundational Synthetic Routes to 2-(3-Cyano-5-fluorophenyl)propanoic Acid
While specific literature detailing a singular, optimized synthesis of this compound is not extensively available, its structure as a 2-arylpropanoic acid allows for the application of well-established synthetic strategies. A plausible and efficient route involves the synthesis of a key intermediate, 2-(3-cyano-5-fluorophenyl)acetic acid, followed by alpha-methylation.
Exploration of Precursors and Starting Materials
The primary precursor for this proposed route is 2-(3-cyano-5-fluorophenyl)acetic acid. The synthesis of this intermediate can be approached through methods such as the hydrolysis of the corresponding nitrile, 2-(3-cyano-5-fluorophenyl)acetonitrile. This nitrile can, in turn, be prepared from 3-cyano-5-fluorobenzyl halide via nucleophilic substitution with a cyanide salt.
Alternatively, a route analogous to the synthesis of similar fluorinated phenylacetic acids can be considered. For instance, the synthesis of 2,4,5-trifluorophenylacetic acid involves the reaction of 1,2,4,5-tetrafluorobenzene (B1209435) with an alkyl cyanoacetate (B8463686) in the presence of a base, followed by hydrolysis and decarboxylation. google.com A similar approach could be adapted for the synthesis of 2-(3-cyano-5-fluorophenyl)acetic acid, starting from a suitably substituted fluorinated benzene (B151609) derivative.
The key starting materials for these routes are often derived from commercially available substituted benzaldehydes or benzoic acids. The introduction of the cyano and fluoro groups can be achieved through various standard aromatic substitution reactions.
Reaction Conditions for Core Skeleton Formation
The formation of the 2-arylpropanoic acid core from the 2-(3-cyano-5-fluorophenyl)acetic acid intermediate is typically achieved via alpha-methylation. This transformation can be carried out by first converting the carboxylic acid to its corresponding ester, followed by deprotonation at the alpha-carbon with a strong base (e.g., lithium diisopropylamide, LDA) to form an enolate. This enolate is then reacted with a methylating agent, such as methyl iodide. The final step involves the hydrolysis of the ester to yield the desired this compound.
Another general method for the preparation of 2-arylpropionic acids involves the hydrolysis of the corresponding 2-arylpropionitrile. smolecule.com This nitrile can be synthesized by the methylation of an arylacetonitrile. For example, benzyl (B1604629) cyanide can be methylated to 2-phenylpropionitrile, which is then hydrolyzed to 2-phenylpropionic acid. rsc.org This methodology could be applied to 3-cyano-5-fluorobenzyl cyanide.
Comprehensive Synthesis of 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic Acid
The synthesis of the analogue, 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid, is well-documented and typically proceeds through a multi-step sequence involving a Knoevenagel condensation followed by catalytic hydrogenation. evitachem.com
Initial Aldehyde Condensation Reactions (e.g., Knoevenagel Condensation of 3-Cyano-5-fluorobenzaldehyde with Malonic Acid Derivatives)
The synthesis commences with the Knoevenagel condensation of 3-cyano-5-fluorobenzaldehyde with a malonic acid derivative, such as diethyl malonate or malonic acid itself. evitachem.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), and results in the formation of an intermediate acrylic acid derivative. The reaction involves the deprotonation of the active methylene (B1212753) compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a carbon-carbon double bond.
| Reactants | Catalyst | Product |
| 3-Cyano-5-fluorobenzaldehyde | Piperidine/Pyridine | (E)-2-(3-cyano-5-fluorophenyl)acrylic acid derivative |
| Malonic acid derivative |
Catalytic Hydrogenation of Acrylic Acid Intermediates for Propanoic Acid Formation
The acrylic acid intermediate obtained from the Knoevenagel condensation is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the propanoic acid derivative. evitachem.com This reduction is commonly carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions, including hydrogen pressure and temperature, are optimized to ensure complete saturation of the double bond without affecting the cyano or aromatic functionalities.
| Substrate | Catalyst | Reagent | Product |
| (E)-2-(3-cyano-5-fluorophenyl)acrylic acid derivative | Palladium on Carbon (Pd/C) | Hydrogen (H₂) | 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid |
Investigation of Nucleophilic Aromatic Substitution for Substituent Introduction
Nucleophilic aromatic substitution (SNAr) reactions are a fundamental strategy for introducing substituents such as cyano and fluoro groups onto an aromatic ring, which are essential for the synthesis of the precursors for both the target compound and its analogue. smolecule.com For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (e.g., a halide). The fluoride (B91410) atom itself can act as a leaving group in the presence of a strong nucleophile, allowing for further functionalization of the phenyl ring if desired. evitachem.com The introduction of the cyano group can often be achieved by the reaction of an aryl halide with a cyanide salt, such as copper(I) cyanide, in a Rosenmund-von Braun reaction.
| Reactant | Nucleophile | Conditions | Product |
| Aryl halide with electron-withdrawing groups | Cyanide ion (CN⁻) | High temperature, polar aprotic solvent | Aryl cyanide |
| Activated aryl fluoride | Various nucleophiles | Basic conditions | Substituted aryl compound |
Application of General Condensation Reactions in Carbon Backbone Construction
The construction of the carbon backbone of this compound and its analogues heavily relies on condensation reactions. Among these, the Knoevenagel condensation is a particularly powerful tool. tandfonline.comwikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a new carbon-carbon double bond. wikipedia.org
A key starting material for the synthesis of the target molecule is 3-cyano-5-fluorobenzaldehyde. In a typical Knoevenagel condensation, this aldehyde reacts with a compound containing an active methylene group, such as malonic acid or its esters (e.g., diethyl malonate), in the presence of a weak base catalyst like piperidine or pyridine. tandfonline.comwikipedia.org The reaction proceeds through a β-hydroxy carbonyl intermediate, which readily undergoes dehydration to yield an α,β-unsaturated product. tandfonline.com
A significant variant of this reaction is the Knoevenagel-Doebner modification, which utilizes malonic acid in the presence of pyridine and a catalytic amount of piperidine. tandfonline.comorganic-chemistry.org This modification is particularly advantageous as the initial condensation product, a dicarboxylic acid, can undergo subsequent decarboxylation upon heating, leading directly to the desired cinnamic acid derivative. tandfonline.comwikipedia.org This method is highly efficient for preparing α,β-unsaturated carboxylic acids from aromatic aldehydes. atlantis-press.comresearchgate.net The reaction rate of the Doebner condensation can be significantly enhanced by microwave irradiation. researchgate.net
The general scheme for the Knoevenagel-Doebner condensation is as follows:
Step 1: Enolate Formation: The basic catalyst removes a proton from the active methylene compound (malonic acid) to form a nucleophilic enolate.
Step 2: Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3-cyano-5-fluorobenzaldehyde.
Step 3: Dehydration: The resulting aldol-type adduct undergoes dehydration to form an unsaturated dicarboxylic acid.
Step 4: Decarboxylation: Upon heating, the dicarboxylic acid loses a molecule of carbon dioxide to form the α,β-unsaturated carboxylic acid.
Subsequent reduction of the carbon-carbon double bond in the resulting cinnamic acid derivative yields the final propanoic acid backbone.
| Reaction Type | Key Reagents | Catalyst | Intermediate | Final Product (after reduction) |
| Knoevenagel Condensation | 3-Cyano-5-fluorobenzaldehyde, Diethyl malonate | Piperidine/Pyridine | Diethyl 2-(3-cyano-5-fluorobenzylidene)malonate | This compound |
| Knoevenagel-Doebner Modification | 3-Cyano-5-fluorobenzaldehyde, Malonic acid | Pyridine, Piperidine | (E)-2-(3-Cyano-5-fluorobenzylidene)malonic acid | This compound |
Strategic Functional Group Transformations in Synthesis
One of the most critical steps is the hydrolysis of the nitrile (cyano) group . The cyano group can be hydrolyzed to a carboxylic acid group under either acidic or basic conditions. chemguide.co.ukcommonorganicchemistry.combyjus.com
Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.ukjove.com The reaction proceeds via the formation of an amide intermediate. byjus.com
Basic Hydrolysis: Refluxing the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521), initially forms the salt of the carboxylic acid and ammonia (B1221849). chemguide.co.uk Subsequent acidification of the reaction mixture yields the free carboxylic acid. chemguide.co.uk
Another important functional group transformation to consider is the nucleophilic aromatic substitution (SNAr) of the fluorine atom . Aromatic rings that are activated by electron-withdrawing groups, such as a cyano group, can undergo nucleophilic substitution. masterorganicchemistry.comwikipedia.org The fluorine atom, despite being a poor leaving group in SN2 reactions, is an excellent leaving group in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. stackexchange.comlibretexts.org This allows for the introduction of various nucleophiles onto the aromatic ring, enabling the synthesis of a wide range of analogues.
| Transformation | Reagents | Product Functional Group | Significance |
| Nitrile Hydrolysis | H3O+ / heat or NaOH, H2O / heat, then H3O+ | Carboxylic Acid | Formation of the propanoic acid moiety |
| Nucleophilic Aromatic Substitution | Various Nucleophiles (e.g., RO-, R2NH) | Ether, Amine, etc. | Synthesis of diverse analogues |
Synthetic Approaches to Methyl 2-(3-Cyano-5-fluorophenyl)propanoate
The methyl ester of the target acid, Methyl 2-(3-Cyano-5-fluorophenyl)propanoate, is a key intermediate and can be synthesized through several routes.
Esterification Reactions Involving 3-Cyano-5-fluorobenzaldehyde and Methyl Propanoate
This approach would likely involve a variation of the aldol (B89426) condensation, where 3-cyano-5-fluorobenzaldehyde reacts with the enolate of methyl propanoate. The reaction would require a strong base to deprotonate the α-carbon of the methyl propanoate, creating a nucleophile that can attack the aldehyde. Subsequent dehydration would yield an α,β-unsaturated ester, which could then be reduced to the desired product.
Utilization of Grignard Reagents Derived from 3-Cyano-5-fluorobenzene
A plausible route involves the formation of a Grignard reagent from a halogenated 3-cyano-5-fluorobenzene derivative. For instance, if a bromo-substituent is present on the ring, it can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic species can then react with a suitable electrophile, such as methyl 2-bromopropanoate, in a coupling reaction to form the carbon-carbon bond and the desired ester. Care must be taken as Grignard reagents can also react with the cyano group.
Direct Esterification of this compound as a Precursor
The most straightforward method for the synthesis of Methyl 2-(3-Cyano-5-fluorophenyl)propanoate is the direct esterification of its corresponding carboxylic acid. This can be achieved through several standard methods:
Fischer Esterification: Reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture under reflux.
Reaction with Thionyl Chloride: Converting the carboxylic acid to its more reactive acyl chloride using thionyl chloride (SOCl2), followed by reaction with methanol.
Reaction with Diazomethane (B1218177): A mild and efficient method, although diazomethane is toxic and explosive, making it less suitable for large-scale synthesis.
Synthetic Chemistry of Other Fluorinated Cyano-Phenylpropanoic Acid Isomers
The synthetic strategies for other fluorinated cyano-phenylpropanoic acid isomers depend on the substitution pattern of the fluorine and cyano groups on the phenyl ring. The availability of the corresponding substituted benzaldehydes or other starting materials is a key factor.
For example, the synthesis of 2-(2-fluoro-5-cyanophenyl)propanoic acid would likely start from 2-fluoro-5-cyanobenzaldehyde, following a similar Knoevenagel condensation pathway as described for the 3-cyano-5-fluoro isomer.
The synthesis of 2-(4-fluoro-3-cyanophenyl)propanoic acid would similarly commence with 4-fluoro-3-cyanobenzaldehyde. The electronic effects of the substituents in different positions can influence the reactivity of the starting materials and the stability of intermediates, potentially requiring adjustments to the reaction conditions.
The synthesis of 3-(2-cyanophenyl)propionic acid , a non-fluorinated isomer, has been reported via the condensation of 2-cyanobenzaldehyde (B126161) with Meldrum's acid.
| Isomer | Potential Starting Material | Key Synthetic Strategy |
| 2-(2-Fluoro-5-cyanophenyl)propanoic acid | 2-Fluoro-5-cyanobenzaldehyde | Knoevenagel Condensation |
| 2-(4-Fluoro-3-cyanophenyl)propanoic acid | 4-Fluoro-3-cyanobenzaldehyde | Knoevenagel Condensation |
| 3-(2-Cyanophenyl)propionic acid | 2-Cyanobenzaldehyde | Condensation with Meldrum's acid |
Synthesis of 3-(4-Cyano-2-fluorophenyl)propanoic Acid
While a specific, detailed synthesis for 3-(4-Cyano-2-fluorophenyl)propanoic acid is not extensively documented in readily available literature, a viable synthetic pathway can be inferred from established methods for structurally similar compounds. A common and effective route for preparing 3-arylpropanoic acids involves the catalytic hydrogenation of a corresponding cinnamic acid precursor.
For instance, the synthesis of 3-(3-Cyanophenyl)propanoic acid is achieved through the hydrogenation of 3-cyano-cinnamic acid. This reaction typically employs a palladium on charcoal (Pd/C) catalyst under a pressurized hydrogen atmosphere. The reaction proceeds in an aqueous solution of sodium hydroxide, and upon completion, the catalyst is removed by filtration. The final product is precipitated by acidifying the filtrate with hydrochloric acid.
This methodology suggests a parallel strategy for the target analogue:
Knoevenagel Condensation: The synthesis would likely commence with a Knoevenagel condensation between 4-cyano-2-fluorobenzaldehyde (B22119) and malonic acid to form the precursor, 3-(4-cyano-2-fluorophenyl)cinnamic acid.
Catalytic Hydrogenation: The resulting cinnamic acid derivative would then be subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the desired 3-(4-Cyano-2-fluorophenyl)propanoic acid.
The reaction conditions for the hydrogenation of the non-fluorinated analogue are summarized in the table below.
Table 1: Reaction Parameters for the Synthesis of 3-(3-Cyanophenyl)propanoic Acid
| Parameter | Value/Reagent |
| Starting Material | 3-cyano-cinnamic acid |
| Catalyst | 10% Palladium on charcoal |
| Solvent | Water, 2M Sodium hydroxide solution |
| Hydrogen Pressure | 60 psi |
| Reaction Time | 1.5 hours |
| Work-up | Filtration, Acidification with 2M HCl |
Synthesis of 3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic Acid
The synthesis of 3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid represents a more complex challenge, involving the assembly of multiple functionalized aromatic rings. Detailed experimental procedures for this specific molecule are sparse in peer-reviewed literature. However, a general retrosynthetic analysis suggests that its construction would involve key bond-forming reactions, such as a nucleophilic aromatic substitution or an etherification reaction.
The core structure consists of three main components:
A propanoic acid-substituted phenyl ring, which is also functionalized with a methylsulfanyl group.
A 3-cyano-5-fluorophenol moiety.
An ether linkage connecting the two aromatic rings.
A plausible synthetic approach would involve an Ullmann condensation or a Buchwald-Hartwig amination-type reaction to form the diaryl ether bond. This would typically involve reacting a substituted phenol (B47542) (like 3-cyano-5-fluorophenol) with an activated aryl halide or boronic acid derivative of the methylsulfanylphenylpropanoic acid component. The synthesis would require careful control of reaction conditions, including the choice of catalyst, solvent, and temperature, to achieve a high yield and purity of the final product.
Considerations for Enantioselective Synthesis and Chiral Resolution Techniques
This compound possesses a chiral center at the alpha-position of the carboxylic acid, meaning it can exist as two non-superimposable mirror images, or enantiomers. As the biological activity of chiral molecules often resides in a single enantiomer, methods for obtaining enantiomerically pure forms are of critical importance. The strategies for achieving this can be broadly categorized into asymmetric synthesis and chiral resolution.
Asymmetric Synthesis: This approach aims to create the desired enantiomer directly. For 2-arylpropanoic acids, several enantioselective methods have been developed:
Asymmetric Hydrogenation: A prochiral precursor, such as a corresponding acrylic acid, can be hydrogenated using a chiral catalyst (e.g., complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands) to produce the propanoic acid with a high enantiomeric excess.
Chiral Auxiliaries: A chiral auxiliary can be attached to an achiral substrate to direct a subsequent reaction stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. google.com
Palladium-Catalyzed Carbonylation: An efficient method involves the palladium-catalyzed hydroxycarbonylation of the corresponding styrene (B11656) derivative. The use of novel chiral phosphine ligands can control the regioselectivity and enantioselectivity of the carbonylation, leading to the desired 2-arylpropanoic acid in good yield and high enantiomeric purity. mdpi.com
Chiral Resolution: This is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components. wikipedia.org
Diastereomeric Salt Formation: This is the most common method for resolving racemic carboxylic acids. wikipedia.org The racemic acid is reacted with an enantiomerically pure chiral base (a resolving agent), such as brucine, strychnine, or a chiral amine like (S)-(-)-α-methylbenzylamine. libretexts.orgadvanceseng.com This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.orgadvanceseng.com Once separated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid to remove the chiral base. libretexts.orglibretexts.org
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity. For example, a lipase (B570770) could be used to selectively esterify one enantiomer in a racemic mixture, allowing the unreacted enantiomer (as the acid) and the esterified enantiomer to be separated. researchgate.net
Chiral Chromatography: The racemic mixture can be passed through a chromatography column containing a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. This technique is often used for analytical purposes to determine enantiomeric purity but can also be applied on a preparative scale. nih.govresearchgate.net
Chemical Reactivity and Derivatization Strategies
Reactivity of the Carboxylic Acid Functional Group
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides through well-established chemical reactions. These transformations are fundamental for altering the compound's physicochemical properties, such as solubility, stability, and biological activity.
Esterification of the carboxylic acid moiety is a straightforward strategy to produce a variety of derivatives. This reaction typically involves reacting 2-(3-Cyano-5-fluorophenyl)propanoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often with the removal of water to drive the reaction to completion. This method allows for the incorporation of diverse alkyl or aryl groups, leading to the creation of novel ester compounds with potentially unique applications. mdpi.com The synthesis of these derivatives is crucial for developing new pharmaceutical agents and research tools. evitachem.com
Table 1: Examples of Esterification Reactions
| Reactant Alcohol | Catalyst | Resulting Ester Derivative |
| Methanol (B129727) | H₂SO₄ | Methyl 2-(3-cyano-5-fluorophenyl)propanoate |
| Ethanol | HCl (gas) | Ethyl 2-(3-cyano-5-fluorophenyl)propanoate |
| Isopropanol | p-TsOH | Isopropyl 2-(3-cyano-5-fluorophenyl)propanoate |
| Benzyl (B1604629) alcohol | H₂SO₄ | Benzyl 2-(3-cyano-5-fluorophenyl)propanoate |
Amidation and Peptide Coupling Reactions
The formation of an amide bond from the carboxylic acid group is a key transformation, often employed in the synthesis of biologically active molecules. This requires the activation of the carboxylic acid, as direct reaction with an amine is generally inefficient. luxembourg-bio.com Peptide coupling reagents are commonly used to facilitate this process. These reagents convert the hydroxyl group of the carboxylic acid into a more reactive intermediate (e.g., an active ester or O-acylisourea), which is then readily displaced by a primary or secondary amine to form the corresponding amide. masterorganicchemistry.com This methodology is highly efficient and prevents racemization when dealing with chiral centers. luxembourg-bio.com
Table 2: Common Peptide Coupling Reagents for Amidation
| Coupling Reagent | Abbreviation | Activating Additive (Optional) | Base |
| N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) | N,N-Diisopropylethylamine (DIEA) |
| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | None | DIEA |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | None | DIEA |
| N-[(1H-Benzotriazol-1-yl)(dimethylamino)-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide | HBTU | 1-Hydroxy-7-azabenzotriazole (HOAt) | DIEA |
Transformations of the Cyano Moiety
The cyano (nitrile) group is a versatile functional group that can undergo several important transformations, including reduction, hydrolysis, and nucleophilic substitution, further expanding the synthetic utility of the parent molecule.
The four-electron reduction of a nitrile to a primary amine is a significant transformation that introduces a basic, nucleophilic site into the molecule. nih.gov This conversion can be achieved using various reducing agents. Catalytic hydrogenation over metals like platinum, palladium, or nickel is a common method. Chemical reducing agents such as lithium aluminum hydride (LiAlH₄) are also effective, though less selective. For milder and more selective reductions, borane (B79455) complexes are often used. organic-chemistry.org For instance, diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide range of nitriles to primary amines in high yields. researchgate.net Such selective reductions are crucial when other reducible functional groups are present in the molecule. calvin.edu
The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comchemistrysteps.com This reaction proceeds through an amide intermediate. chemguide.co.uk
Acid-catalyzed hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl or H₂SO₄) first produces an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. libretexts.org This method directly yields the free dicarboxylic acid derivative.
Base-catalyzed hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate but results in the formation of a carboxylate salt and ammonia (B1221849) gas. chemguide.co.uklibretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. libretexts.org
This transformation is useful for converting the cyano group into another acidic functional group, creating a difunctional acid derivative.
The term "nucleophilic substitution" in the context of nitriles can refer to several processes. While the nitrile group itself can be displaced under harsh conditions, a more synthetically relevant reaction for this specific molecule is Nucleophilic Aromatic Substitution (SNAr). The phenyl ring in this compound is "activated" towards nucleophilic attack due to the strong electron-withdrawing effects of both the cyano group and the fluorine atom.
In an SNAr reaction, a potent nucleophile can attack the carbon atom bearing the fluorine and displace the fluoride (B91410) ion. The cyano group, particularly in the meta position, helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. This allows for the introduction of a variety of substituents in place of the fluorine atom.
Table 3: Potential Nucleophiles for SNAr Reactions
| Nucleophile | Reagent Example | Product Functional Group |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methoxy ether |
| Amine | Ammonia (NH₃), Piperidine (B6355638) | Primary/Secondary Amine |
| Thiolate | Sodium thiophenoxide (NaSPh) | Thioether |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Phenol (B47542) |
This pathway provides a powerful method for further functionalizing the aromatic ring, significantly expanding the range of accessible derivatives.
Reactivity of the Fluorine Atom on the Phenyl Ring
The fluorine atom's presence on the phenyl ring, meta to the propanoic acid substituent and ortho to the cyano group, significantly influences the ring's electronic properties. The strong electron-withdrawing effects of both the fluorine and cyano groups make the aromatic ring electron-deficient and thus susceptible to nucleophilic attack.
The fluorine atom on the 3-cyano-5-fluorophenyl scaffold serves as a potential leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is a powerful tool for introducing a variety of functional groups onto the aromatic core, enabling the synthesis of diverse derivatives. The rate and success of SNAr reactions are highly dependent on the nature of the nucleophile, the reaction conditions, and the electronic activation of the aromatic ring.
In analogous 3-cyano-5-fluorobenzamide (B1149405) systems, the fluorine atom has been successfully displaced by various amines under standard coupling conditions, highlighting its lability towards nucleophilic attack. nih.gov While specific studies on this compound are not extensively detailed in the available literature, the principles of SNAr on similarly activated fluoroaromatics provide a strong basis for predicting its reactivity. For instance, in 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, the fluorine atom is readily substituted by a range of oxygen, sulfur, and nitrogen nucleophiles. nih.gov
Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound (Hypothetical)
| Nucleophile (Nu-H) | Expected Product | Potential Reagents and Conditions |
| R-OH (Alcohol) | 2-(3-Cyano-5-alkoxyphenyl)propanoic acid | NaH, K2CO3 in DMF or DMSO |
| R-SH (Thiol) | 2-(3-Cyano-5-(alkylthio)phenyl)propanoic acid | K2CO3, Cs2CO3 in polar aprotic solvents |
| R2NH (Amine) | 2-(3-Cyano-5-(dialkylamino)phenyl)propanoic acid | Heat in a polar solvent like DMF or NMP |
This table is illustrative and based on the known reactivity of similar fluorinated aromatic compounds. Experimental validation for this compound is required.
Oxidation and Reduction Chemistry of the Aromatic and Aliphatic Frameworks
The distinct functional groups within this compound allow for a range of oxidation and reduction transformations. The selectivity of these reactions is crucial for achieving desired molecular modifications without affecting other sensitive parts of the molecule.
Oxidation:
The aliphatic propanoic acid side chain is a primary target for oxidation. Vigorous oxidation of alkylbenzenes with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) typically leads to the formation of a benzoic acid derivative, cleaving the C-C bonds of the alkyl chain. rsc.org In the case of this compound, this would likely result in the formation of 3-cyano-5-fluorobenzoic acid. The carboxylic acid group itself is generally resistant to further oxidation under standard conditions.
Reduction:
The cyano and carboxylic acid groups are both susceptible to reduction by powerful reducing agents.
Reduction of the Cyano Group: The nitrile functionality can be reduced to a primary amine (aminomethyl group) using strong hydride reagents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. evitachem.com This transformation provides a valuable route to aminomethyl-substituted phenylpropanoic acids.
Reduction of the Carboxylic Acid Group: The carboxylic acid can be reduced to a primary alcohol, yielding 2-(3-cyano-5-fluorophenyl)propan-1-ol. Lithium aluminum hydride is a common reagent for this conversion. libretexts.org It is important to note that LiAlH4 would likely reduce both the carboxylic acid and the cyano group simultaneously. Selective reduction of the carboxylic acid in the presence of a nitrile can be challenging and may require protecting group strategies or the use of more selective reagents.
Table 2: Predicted Oxidation and Reduction Products of this compound
| Reaction Type | Reagent | Functional Group Targeted | Expected Product |
| Oxidation | KMnO4, heat | Propanoic acid side chain | 3-Cyano-5-fluorobenzoic acid |
| Reduction | LiAlH4 | Cyano group | 2-(3-(Aminomethyl)-5-fluorophenyl)propanoic acid |
| Reduction | LiAlH4 | Carboxylic acid group | 2-(3-Cyano-5-fluorophenyl)propan-1-ol |
| Reduction | LiAlH4 | Both Cyano and Carboxylic acid | 2-(3-(Aminomethyl)-5-fluorophenyl)propan-1-ol |
This table presents expected outcomes based on general chemical principles. The actual product distribution may vary depending on reaction conditions.
Chemo- and Regioselective Derivatization Approaches
Achieving chemo- and regioselectivity is paramount when multiple reactive sites are present in a molecule. In this compound, derivatization strategies must distinguish between the carboxylic acid, the cyano group, and the reactive position on the aromatic ring.
Carboxylic Acid Derivatization: The carboxylic acid is readily converted into a variety of derivatives such as esters, amides, and acid chlorides. For example, Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) would yield the corresponding ester. Amide formation can be achieved by activating the carboxylic acid (e.g., with a carbodiimide) followed by reaction with an amine. libretexts.org These reactions are typically chemoselective and would not affect the cyano or fluoro groups under standard conditions.
Reactions at the α-Position: The α-carbon of the propanoic acid moiety is potentially reactive. Deprotonation with a strong base could generate an enolate, which can then participate in alkylation or other electrophilic substitution reactions. However, the acidity of the carboxylic proton would need to be considered, and protection of the carboxylic acid group (e.g., as an ester) would likely be necessary to facilitate α-functionalization.
Regioselective Aromatic Substitution: As discussed in section 3.3.1, the fluorine atom is the most likely site for nucleophilic aromatic substitution. The electron-withdrawing groups (cyano and the carboxylate/propanoic acid) direct this regioselectivity. Other positions on the aromatic ring are significantly less activated towards nucleophilic attack. Electrophilic aromatic substitution, on the other hand, would be disfavored due to the deactivating nature of the substituents.
By carefully selecting reagents and reaction conditions, it is possible to selectively modify one functional group while leaving the others intact, thus providing access to a wide array of novel derivatives of this compound for various scientific applications.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Without experimental data, a detailed analysis of the proton, carbon, and fluorine environments is not feasible. A theoretical discussion of expected signals could be provided, but this would not constitute "detailed research findings."
Proton NMR (¹H NMR) for Proton Environment Analysis
Specific chemical shifts (δ), multiplicity (singlet, doublet, triplet, etc.), coupling constants (J), and integration values for the aromatic and aliphatic protons of 2-(3-Cyano-5-fluorophenyl)propanoic acid are not available.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The precise chemical shifts for the ten unique carbon atoms in the molecule, including the carboxylic acid carbon, the cyano carbon, the carbons of the phenyl ring, and the carbons of the propanoic acid chain, could not be found.
Fluorine-19 NMR (¹⁹F NMR) for Fluorine Environment Characterization
The characteristic chemical shift and coupling constants for the fluorine atom on the phenyl ring are not documented in the available resources.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
While general characteristic absorption bands for functional groups present in the molecule (e.g., O-H stretch of the carboxylic acid, C≡N stretch of the nitrile, C=O stretch of the carbonyl, and C-F stretch) can be predicted, the actual, experimentally determined vibrational frequencies for this compound are not available.
Raman Spectroscopy for Complementary Vibrational Analysis
Similarly, specific Raman shifts that would complement the FT-IR data and provide further insight into the molecular structure, particularly regarding the phenyl ring and cyano group vibrations, are not reported in the searched literature.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular formula C₁₀H₈FNO₂, molecular weight 193.17 g/mol ), electrospray ionization (ESI) is a common method used. chemscene.com
In positive-ion mode ESI-MS, the compound is expected to show a prominent molecular ion peak corresponding to the protonated molecule ([M+H]⁺) at an m/z value of approximately 194.18. In negative-ion mode, the deprotonated molecule ([M-H]⁻) would be observed at an m/z of about 192.16. High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.
Electron ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. While a specific experimental spectrum for this compound is not detailed in readily available literature, a theoretical fragmentation pattern can be predicted based on the structure and known behaviors of similar molecules. docbrown.infonih.govdocbrown.info The parent molecular ion ([M]⁺˙) would be observed at m/z 193. The fragmentation is likely to proceed through several key pathways, including the loss of the carboxyl group and cleavage at the bond connecting the phenyl ring and the propanoic acid side chain.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Predicted m/z | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 193 | [C₁₀H₈FNO₂]⁺˙ | - | Molecular Ion (M⁺˙) |
| 148 | [C₈H₅FN]⁺˙ | COOH (Carboxyl radical) | Loss of the carboxyl group is a common fragmentation for carboxylic acids. docbrown.infodocbrown.info |
| 121 | [C₇H₃FN]⁺˙ | C₂H₅O₂ (Propanoic acid moiety) | Cleavage of the C-C bond between the aromatic ring and the chiral center. |
This table represents predicted fragmentation patterns based on chemical principles and data from analogous structures.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental procedure used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is then compared against the theoretical values calculated from the proposed molecular formula to validate the empirical formula and assess the sample's purity.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 62.18% |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.17% |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.83% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.56% |
| Total | - | - | - | 193.17 | 100.00% |
Chromatographic Purity Assessment and Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Analytical Purity and Compound Separation
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds and for separating them from impurities. A reverse-phase HPLC (RP-HPLC) method is typically employed for a compound like this compound, which possesses moderate polarity. pensoft.net
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (such as C18 silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is used for elution. An acid modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid is in its protonated form, leading to sharper, more symmetrical peaks. sielc.com The purity of the sample is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks.
Table 3: Exemplary RP-HPLC Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV/VIS at 225 nm pensoft.net |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility and high polarity of carboxylic acids, this compound is not suitable for direct analysis by GC-MS. Its carboxylic acid group would lead to poor peak shape and thermal degradation in the GC inlet.
However, GC-MS can be effectively used for two primary purposes in the analysis of this compound:
Analysis of Volatile Impurities: To detect and identify residual solvents or volatile byproducts from the chemical synthesis process.
Analysis after Derivatization: The compound can be chemically modified (derivatized) to a more volatile form, such as a methyl or ethyl ester. This is achieved by reacting the carboxylic acid with an agent like diazomethane (B1218177) or an alcohol under acidic conditions. The resulting ester is significantly more volatile and can be readily analyzed by GC-MS to confirm the compound's identity and purity. thepharmajournal.comresearchgate.net
Chiral Separation Techniques for Enantiomeric Purity Determination
The structure of this compound contains a stereocenter at the carbon atom alpha to the carboxyl group, meaning it exists as a pair of enantiomers (R and S forms). Differentiating and quantifying these enantiomers is crucial, as they can have different pharmacological activities. Chiral chromatography, particularly chiral HPLC, is the standard method for this purpose. nih.gov
This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating chiral acids. mdpi.comjiangnan.edu.cn The mobile phase typically consists of a nonpolar solvent like hexane (B92381) mixed with an alcohol such as isopropanol, often with a small amount of a strong acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. mdpi.com The enantiomeric excess (e.e.) can be calculated from the relative peak areas of the two separated enantiomers.
Table 4: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OJ-H (or similar polysaccharide-based CSP) mdpi.com |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
Computational Chemistry and Theoretical Investigations of Molecular Behavior
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. nih.gov For 2-(3-Cyano-5-fluorophenyl)propanoic acid, DFT studies would be instrumental in determining its most stable three-dimensional conformation (optimized geometry). By calculating the electron density, DFT can also provide insights into the electronic properties of the molecule, such as its dipole moment and electrostatic potential surface. Such studies would typically employ a functional, like B3LYP, and a basis set to perform the calculations. researchgate.net
A hypothetical data table for the optimized geometrical parameters of this compound, which could be generated from a DFT study, is presented below.
Table 1: Hypothetical Optimized Geometrical Parameters This table is for illustrative purposes only as no specific data is available.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-C (Aromatic) | ~1.39 Å |
| C-CN | ~1.45 Å | |
| C-F | ~1.35 Å | |
| C-COOH | ~1.52 Å | |
| Bond Angle | F-C-C | ~118° |
| N≡C-C | ~178° |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. aimspress.com The energy gap between the HOMO and LUMO is a crucial parameter that provides information about the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity. aimspress.com For this compound, an analysis of its frontier orbitals would help in understanding its potential role in chemical reactions.
Table 2: Hypothetical Frontier Orbital Data This table is for illustrative purposes only as no specific data is available.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Not Available |
| LUMO Energy | Not Available |
Prediction and Assignment of Vibrational Spectra
Theoretical vibrational spectroscopy, often performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. nih.gov These predicted spectra can be used to assign the vibrational modes observed in experimental spectra. For this compound, a theoretical vibrational analysis would help in identifying the characteristic stretching and bending frequencies associated with its functional groups, such as the cyano (C≡N) group, the carboxylic acid (-COOH) group, and the C-F bond. The cyano group typically shows a strong absorption in the range of 2200-2300 cm⁻¹. nih.gov
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational method used to study bonding and intermolecular interactions in molecules. faccts.de It provides a description of the electron density in terms of localized bonds, lone pairs, and antibonding orbitals. wisc.edu An NBO analysis of this compound would offer insights into the nature of its chemical bonds, the hybridization of its atoms, and the delocalization of electron density within the molecule. It can also quantify the strength of intermolecular interactions, such as hydrogen bonding.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape and determine the relative stabilities of different conformers. By simulating the molecule's behavior in different environments, such as in a solvent, MD can also provide insights into its solvation properties and dynamic behavior.
Role As Advanced Chemical Intermediates in Complex Organic Synthesis
Strategic Precursors in Pharmaceutical Development Pipelines
The molecular architecture of 2-(3-Cyano-5-fluorophenyl)propanoic acid, particularly the 3-cyano-5-fluorophenyl group, is a recurring motif in modern medicinal chemistry. This specific arrangement of functional groups is known to impart desirable properties for drug-receptor interactions, making the compound a sought-after starting material for various therapeutic agents.
Intermediate in the Synthesis of Farnesoid X Receptor (FXR) Agonists
Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating the metabolism of bile acids, lipids, and glucose, making it an important therapeutic target for diseases like nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis. mdpi.comnih.gov The development of potent and selective synthetic FXR agonists is a major focus of pharmaceutical research. nih.gov While direct synthesis pathways for FXR agonists using this compound are not extensively detailed in public literature, the core structure is relevant to molecules in this class. Its functional groups—the carboxylic acid, the cyano group, and the fluorophenyl ring—provide multiple reaction sites for elaboration into the complex polycyclic or biaryl structures characteristic of potent non-steroidal FXR agonists. researchgate.net The compound serves as a key building block, providing the foundational phenyl ring that can be further modified and connected to other molecular fragments to construct the final active pharmaceutical ingredient.
Intermediate in the Synthesis of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5) Modulators
The metabotropic glutamate receptor 5 (mGlu5) is a G-protein-coupled receptor that is a target for treating various central nervous system (CNS) disorders, including anxiety, pain, and addiction. nih.gov A significant finding in the development of mGlu5 modulators, particularly negative allosteric modulators (NAMs), is the importance of the 3-cyano-5-fluorophenyl structural motif. nih.govnih.gov This specific group has been identified in several of the most potent and selective mGlu5 NAMs across different chemical series. nih.gov
Research has demonstrated the synthesis of potent mGlu5 NAMs, such as 3-cyano-5-fluoro-N-arylbenzamides, using 3-cyano-5-fluorobenzoic acid as a starting material. nih.gov this compound is a closely related derivative that serves as a carrier of this essential pharmacophore. It can be utilized in multi-step syntheses where the propanoic acid side chain is either cleaved or transformed to allow the core 3-cyano-5-fluorophenyl unit to be incorporated into the final modulator structure. For instance, the carboxylic acid group can be converted into an amide or other functional groups to link the core to the second aryl or heteroaryl ring system typical of advanced mGlu5 modulators. nih.govresearchgate.net
Precursor for Analogs of Xanthine (B1682287) Oxidase Inhibitors
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. nih.govresearchgate.net Many potent non-purine xanthine oxidase inhibitors, including the drug Febuxostat, feature a substituted cyanophenyl ring as a core structural element. nih.gov This moiety is crucial for binding to the active site of the enzyme.
The structure of this compound makes it a valuable precursor for creating novel analogs of xanthine oxidase inhibitors. The 3-cyano-5-fluorophenyl group can serve as a foundational piece, which can then be elaborated by building a heterocyclic ring system (such as a thiazole, imidazole, or pyrimidine) onto the molecule, a common strategy in the design of these inhibitors. researchgate.netnih.govsci-hub.box The propanoic acid side chain offers a reactive handle that can be modified or used to form part of the heterocyclic ring, providing a versatile route to new inhibitor candidates with potentially improved potency or pharmacokinetic profiles.
Application in the Synthesis of Specific Amino Acids
Fluorinated amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to enhance metabolic stability or modify conformation and biological activity. psu.edu The structure of this compound provides a scaffold for the synthesis of unnatural, chiral β-aryl amino acids.
A key synthetic transformation involves the reduction of the nitrile (cyano) group on the phenyl ring to a primary amine (-NH2) using methods like catalytic hydrogenation. evitachem.com This conversion transforms the molecule into an aminophenyl derivative. Subsequent chemical manipulations of the propanoic acid chain can introduce the necessary stereochemistry to yield optically active amino acids. Chemoenzymatic methods, for instance, have been successfully used on similar cyanophenylpropanoic acid structures to produce chiral amino acid precursors with high enantiomeric excess. rsc.org This application highlights the role of this compound as an intermediate for creating novel amino acid building blocks for peptide-based therapeutics and other specialized applications.
Building Blocks for Agrochemicals and Fine Chemicals
The inclusion of fluorine atoms and cyano groups is a common strategy in the design of modern agrochemicals, such as herbicides and insecticides. These functional groups can significantly enhance the biological activity, metabolic stability, and uptake of the active ingredients. Complex fluorinated aromatic carboxylic acids are listed in patents as components of herbicidal formulations. google.com Although specific use cases for this compound are not widely documented, its structural features make it a highly relevant building block for this sector. Propionic acid itself has been patented for use as an herbicide, indicating the potential utility of its derivatives. google.com The compound can serve as a starting point for the synthesis of more complex active ingredients where the fluorinated cyanophenyl ring is a key component of the final molecule's pharmacophore.
Intermediates for Pyrrole (B145914) Compound Synthesis
Pyrroles are a fundamental class of nitrogen-containing heterocyclic compounds found in many natural products and synthetic drugs. There are numerous synthetic methods for constructing the pyrrole ring, some of which can utilize carboxylic acid derivatives as starting materials. organic-chemistry.org For example, the Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org
While direct routes from this compound are not standard, it can be chemically converted into a suitable precursor for pyrrole synthesis. The propanoic acid chain could be elaborated to create the required 1,4-dicarbonyl functionality. Subsequently, condensation with an amine would lead to the formation of a pyrrole ring bearing the 3-cyano-5-fluorophenyl substituent. This would provide a pathway to highly functionalized pyrroles that are valuable in materials science and pharmaceutical development. rsc.orgresearchgate.net
Utilization in the Preparation of Specific Pharmaceutical Intermediates (e.g., related to flurbiprofen)
The strategic importance of this compound as an advanced intermediate is particularly evident in its potential application in the synthesis of pharmaceutical intermediates. The presence of three distinct functional groups on the phenyl ring—a cyano group, a fluorine atom, and a propanoic acid moiety—provides multiple reaction sites that can be selectively manipulated to build more complex molecular architectures. This versatility is highly valued in medicinal chemistry, where precise control over molecular structure is paramount for achieving desired pharmacological activity.
While direct and explicit documentation detailing the use of this compound in the synthesis of flurbiprofen (B1673479) intermediates is not extensively available in the public domain, a strong scientific basis for its utility can be inferred from established synthetic routes for analogous compounds. A notable example is the synthesis of flurbiprofen from structurally similar precursors, which illuminates a plausible and scientifically sound pathway for the utilization of this compound.
A key challenge in the synthesis of flurbiprofen, which is 2-(2-fluoro-4-biphenylyl)propanoic acid, is the efficient formation of the biphenyl (B1667301) core. A well-established method for achieving this is through the Gomberg-Bachmann reaction, a free-radical aromatic coupling process. wikipedia.org This reaction typically involves the diazotization of an aniline (B41778) derivative, which then reacts with another aromatic ring to form a biaryl system.
In a patented process for preparing flurbiprofen, a structurally analogous intermediate, 2-(3-fluoro-4-nitrophenyl)-2-cyano-propionic acid lower alkyl ester, is utilized. google.com The synthetic strategy detailed in this patent provides a clear blueprint for how this compound could be similarly employed. The process can be broken down into several key transformations:
Functional Group Transformation: The initial step would involve the chemical modification of one of the functional groups on the this compound ring to an amine. In the case of the analogous nitro compound, this is achieved through the reduction of the nitro group. For this compound, the cyano group would likely be the target for transformation. The cyano group can be reduced to an aminomethyl group (-CH₂NH₂) or hydrolyzed to a carboxylic acid and then converted to an amine via a Curtius, Hofmann, or Schmidt rearrangement.
Diazotization: The resulting aniline derivative would then undergo diazotization. This reaction, typically carried out in the presence of a nitrous acid source (such as sodium nitrite (B80452) and a strong acid), converts the primary aromatic amine into a diazonium salt. This diazonium salt is a highly reactive intermediate.
Gomberg-Bachmann Reaction: The diazonium salt is then subjected to the Gomberg-Bachmann reaction. In this step, the diazonium salt reacts with benzene (B151609) to form the biphenyl structure that is characteristic of flurbiprofen. wikipedia.org This reaction proceeds via a radical mechanism and is a powerful tool for the formation of carbon-carbon bonds between aromatic rings.
Final Modifications: Following the formation of the biphenyl core, further chemical modifications may be necessary to arrive at the final flurbiprofen molecule. This could involve hydrolysis of an ester group to the carboxylic acid of the propanoic acid side chain, or other functional group interconversions.
The table below outlines the plausible synthetic sequence for the utilization of this compound as a precursor to a flurbiprofen intermediate, based on the analogous synthesis.
| Step | Reaction | Reactant | Reagents | Product |
| 1 | Functional Group Transformation (e.g., Reduction of Cyano Group) | This compound | Reducing agent (e.g., H₂, Pd/C or LiAlH₄) | 2-(3-Aminomethyl-5-fluorophenyl)propanoic acid |
| 2 | Diazotization | 2-(3-Aminomethyl-5-fluorophenyl)propanoic acid | NaNO₂, HCl | 2-(3-Diazoniomethyl-5-fluorophenyl)propanoic acid chloride |
| 3 | Gomberg-Bachmann Reaction | 2-(3-Diazoniomethyl-5-fluorophenyl)propanoic acid chloride | Benzene, Base | 2-(2-Fluoro-4-biphenylyl)propanoic acid (Flurbiprofen) |
This proposed pathway highlights the strategic value of this compound as an advanced intermediate. The ability to leverage its pre-existing functional groups to orchestrate a sophisticated synthetic sequence is a testament to its utility in modern organic synthesis. While this specific application to flurbiprofen synthesis is presented as a scientifically grounded projection based on analogous transformations, it underscores the broader potential of this compound in the synthesis of a wide array of complex, biologically active molecules. The principles of functional group interconversion and aromatic coupling reactions are fundamental to organic chemistry, and this compound provides a versatile scaffold upon which these principles can be applied to achieve significant synthetic goals.
Structure Activity Relationship Sar and Mechanistic Research
Elucidation of Substituent Effects on Biological Activity
The substituents on the phenyl ring are critical determinants of the molecule's biological activity. The specific placement and nature of the fluoro and cyano groups are not arbitrary; they are key features observed across multiple series of potent, biologically active compounds. nih.gov
The fluoro and cyano groups on the aromatic ring significantly influence the compound's electronic and steric properties, which are crucial for its interaction with biological targets. The 3-cyano-5-fluorophenyl ring is a recurring structural motif in several classes of potent mGlu5 negative allosteric modulators. nih.govnih.gov This suggests that the combination of these two groups in a meta relationship to the main propanoic acid chain is highly favorable for binding affinity and specificity.
Electronic Effects: Both fluorine and the cyano group are strongly electron-withdrawing. This electronic pull reduces the electron density of the aromatic ring, influencing its ability to participate in π-π stacking or other electronic interactions within a receptor's binding pocket. The cyano group, with its linear shape and triple bond, can act as a hydrogen bond acceptor, further anchoring the ligand to the target protein.
Steric Effects: Fluorine is a relatively small atom, with a van der Waals radius similar to that of hydrogen. Its substitution onto the phenyl ring does not introduce significant steric bulk, allowing the molecule to fit into constrained binding sites. This minimal steric profile, combined with its potent electronic effects, makes fluorine a valuable substituent in drug design.
The combined electronic and steric profile created by these substituents is critical for modulating the activity of target proteins through specific binding interactions.
While direct studies on the positional isomerism of fluorine in 2-(3-Cyano-5-fluorophenyl)propanoic acid and its effect on Farnesoid X Receptor (FXR) agonism are not available, research on other non-steroidal FXR modulators highlights the importance of aromatic substitution. The introduction of fluorine into drug candidates is a common strategy to mitigate issues related to poor metabolic stability. nih.gov In some non-steroidal FXR antagonists, fluorine and cyclopropyl (B3062369) groups were successfully used to improve both stability in liver microsomes and the in vivo pharmacokinetic profile, leading to significant changes in tissue distribution, including enhanced accumulation in the ileum. nih.gov
The specific 3,5-substitution pattern seen in this compound is a key feature in related compounds that exhibit partial agonism at FXR. smolecule.com Altering this pattern, for instance, by moving the fluorine to a different position, would likely have a profound impact on activity. Such a change would alter the molecule's electrostatic potential map and dipole moment, thereby affecting its precise orientation and binding affinity within the FXR ligand-binding domain.
| Substituent Property | Fluoro Group (F) | Cyano Group (CN) | Implication for Receptor Binding |
| Electronic Effect | Strongly electron-withdrawing | Strongly electron-withdrawing | Modulates ring electron density for optimal electronic interactions (e.g., π-stacking). |
| Steric Profile | Small (similar to H) | Linear, minimal bulk | Allows access to sterically confined binding pockets. |
| Hydrogen Bonding | Weak H-bond acceptor | Potential H-bond acceptor | Can form specific, directional interactions with receptor residues. |
| Metabolic Stability | C-F bond is very strong | Generally stable | Can block sites of metabolic oxidation, improving pharmacokinetic properties. nih.gov |
Role of the Propanoic Acid Moiety in Molecular Recognition and Biological Efficacy
The 2-phenylpropanoic acid structure is a well-established pharmacophore found in numerous therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs). humanjournals.comorientjchem.org Its role extends beyond this class of drugs and is integral to the biological efficacy of the target compound.
The propanoic acid moiety is a critical component for molecular recognition and binding. As a carboxylic acid, it is typically ionized at physiological pH, bearing a negative charge. This anionic carboxylate group is a powerful pharmacophoric feature capable of forming strong, charge-assisted hydrogen bonds and salt bridges with complementary positively charged amino acid residues (such as arginine, lysine, or histidine) in a receptor's binding site.
This interaction is often a primary anchor, correctly orienting the rest of the molecule within the binding pocket to allow for other favorable interactions, such as those dictated by the cyano and fluoro substituents on the phenyl ring. For many arylpropionic acid derivatives, the (S)-enantiomer is the one responsible for the observed therapeutic action, indicating that the precise stereochemical presentation of the propanoic acid group is crucial for effective ligand-target engagement. orientjchem.org
From an academic perspective, the propanoic acid moiety is a known site of metabolic activity. Phenylpropionic acids can undergo several metabolic transformations. The two primary pathways for the metabolic activation of 2-phenylpropionic acid are acyl glucuronidation and the formation of an acyl-CoA thioester. nih.govresearchgate.net
Acyl Glucuronidation: The carboxylic acid is conjugated with glucuronic acid, a process that generally increases water solubility and facilitates excretion.
Acyl-CoA Formation: The acid can be converted into a high-energy thioester linked to coenzyme A (CoA). Studies on 2-phenylpropionic acid in rats suggest that the formation of 2-PPA-CoA contributes significantly to the formation of covalent adducts with liver proteins in vivo. nih.gov
Comparative Mechanistic Insights with Structurally Related Biologically Active Compounds
The propanoic acid moiety is a common structural feature in a variety of biologically active compounds, most notably the NSAIDs. The anti-inflammatory mechanism of traditional NSAIDs like ibuprofen (B1674241) and naproxen (B1676952) is primarily the non-selective inhibition of COX-1 and COX-2. More modern NSAIDs, known as coxibs, exhibit selectivity for COX-2, which is thought to reduce gastrointestinal side effects. The structure-activity relationship for this class of drugs often depends on the nature of the aryl group and the acidic side chain. nih.gov For this compound, the cyano and fluoro substitutions on the phenyl ring would be expected to significantly influence its interaction with the active site of the COX enzymes compared to other arylpropionic acids.
In the context of antitumor activity, comparisons can be drawn with histone deacetylase (HDAC) inhibitors. Some phenyl-substituted hydroxamic acids, such as Suberoylanilide Hydroxamic Acid (SAHA), are known HDAC inhibitors used in cancer therapy. nih.gov These compounds typically feature a phenyl capping group, a linker, and a zinc-binding group (like the hydroxamic acid). While this compound does not possess a hydroxamic acid moiety, the substituted phenyl ring could potentially interact with the active site of HDACs or other enzymes implicated in cancer progression. The nature and position of substituents on the phenyl ring are known to have a vital impact on the potency of antiproliferative activity. nih.gov
Furthermore, the fluorine atom in the structure of this compound is a common feature in many modern pharmaceuticals. The introduction of fluorine can alter a molecule's metabolic stability, lipophilicity, and binding affinity for its biological targets, often leading to enhanced therapeutic properties. This is a key differentiator when comparing its potential mechanisms to non-fluorinated structural analogs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Cyano-5-fluorophenyl)propanoic acid, and how can reaction conditions be optimized?
- Methodology : Start with halogenated aromatic precursors (e.g., 3-cyano-5-fluorobromobenzene) for Suzuki-Miyaura coupling with propanoic acid derivatives. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃) to enhance coupling efficiency . Post-coupling hydrolysis under acidic conditions (HCl, reflux) yields the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Approach :
- NMR : ¹⁹F NMR detects fluorine environment shifts (δ -110 to -115 ppm for para-fluorine). ¹H NMR identifies propanoic acid protons (δ 2.5–3.5 ppm, splitting patterns) .
- IR : Confirm cyano (C≡N stretch ~2240 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) groups .
- MS : High-resolution ESI-MS validates molecular ion [M-H]⁻ at m/z 220.05 (calc. 220.04) .
Q. How does fluorination at the 5-position influence the compound’s acidity and solubility?
- Analysis : Fluorine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.8 vs. ~4.8 for non-fluorinated analogs). Solubility in polar solvents (e.g., DMSO) improves due to enhanced dipole interactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Method : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The cyano group directs electrophiles to the meta-position, while the fluorine atom stabilizes transition states via resonance . Validate with kinetic studies (e.g., bromination rates) .
Q. What strategies resolve contradictions in spectral data interpretation (e.g., overlapping signals in NMR)?
- Resolution :
- Apply 2D NMR (COSY, HSQC) to assign overlapping proton environments (e.g., propanoic acid vs. aromatic protons) .
- Use deuterated solvents (DMSO-d₆) to sharpen fluorine signals in ¹⁹F NMR .
- Cross-reference with X-ray crystallography for unambiguous structural confirmation .
Q. How does the cyano group impact metabolic stability in biological studies?
- Study Design :
- Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Cyano groups resist oxidative metabolism compared to ester or amide analogs, extending half-life (t₁/₂ > 6 hrs) .
- Compare with 3-(2-Chlorophenyl)-2,2-difluoro analogs to isolate substituent effects .
Key Research Challenges
- Contradictions in Reactivity : Fluorine’s electron-withdrawing effect may conflict with steric hindrance from the cyano group in substitution reactions. Address via Hammett plots to quantify electronic contributions .
- Biological Activity : While fluorination enhances metabolic stability, the cyano group may limit membrane permeability. Evaluate via Caco-2 cell assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
